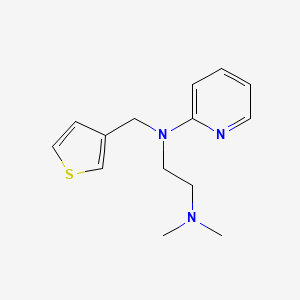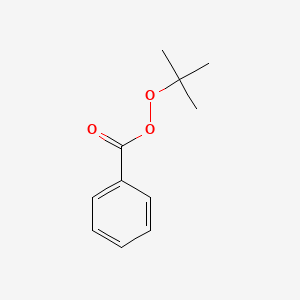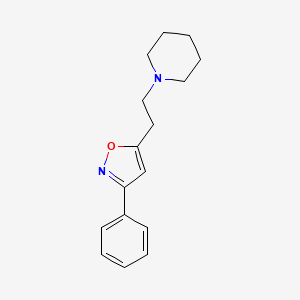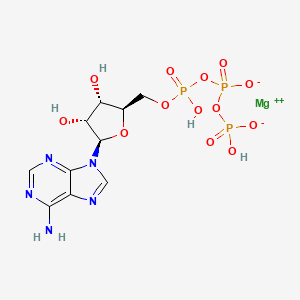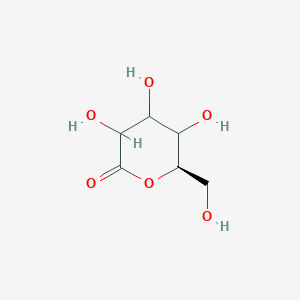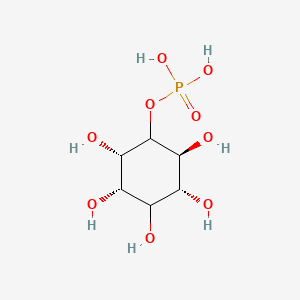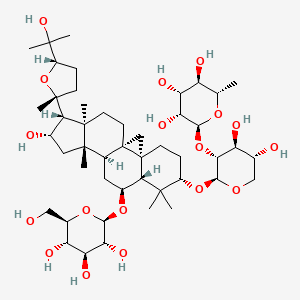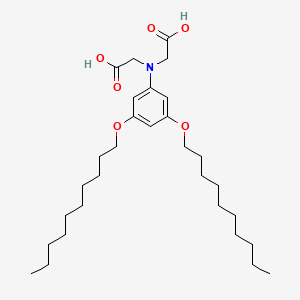
Ro 23-9358
Overview
Description
Ro-23-9358, also known as N-[3,5-Bis(decyloxy)phenyl]-N-(carboxymethyl)glycine, is a chemical compound with the molecular formula C30H51NO6 and a molecular weight of 521.73 g/mol . It is a potent inhibitor of secretory phospholipases A2 and has anti-inflammatory properties . This compound was developed by Roche and is primarily used in scientific research .
Mechanism of Action
Target of Action
Ro 23-9358 primarily targets Diacylglycerol lipase (DAGL) . DAGL is an enzyme that plays a crucial role in the biosynthesis of endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a DAGL inhibitor , this compound works by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of diacylglycerol (DAG) to form 2-arachidonoylglycerol (2-AG), a key endocannabinoid .
Biochemical Pathways
By inhibiting DAGL, this compound disrupts the endocannabinoid signaling pathway. This can lead to a decrease in the levels of 2-AG, thereby reducing the activation of cannabinoid receptors and altering the downstream effects of endocannabinoid signaling .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 16 mg/ml , suggesting that it may have good bioavailability
Result of Action
The inhibition of DAGL by this compound can lead to a variety of molecular and cellular effects, depending on the specific physiological context. For example, it has been suggested that this compound may have anti-inflammatory effects due to its ability to inhibit the production of 2-AG, which can act as a pro-inflammatory mediator .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that bind to the same target can affect its efficacy. Additionally, factors such as pH and temperature can potentially influence the stability of the compound .
Preparation Methods
The synthesis of Ro-23-9358 involves the reaction of 3,5-bis(decyloxy)aniline with glycine in the presence of appropriate reagents and conditions . The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The compound is usually purified by high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% . Industrial production methods for Ro-23-9358 are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound.
Chemical Reactions Analysis
Ro-23-9358 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Ro-23-9358 can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro-23-9358 has several scientific research applications, including:
Comparison with Similar Compounds
Ro-23-9358 is unique due to its specific inhibitory action on secretory phospholipases A2. Similar compounds include:
Nitrilotriacetic acid: Another compound with similar inhibitory properties.
Compared to these compounds, Ro-23-9358 stands out for its high potency and specific action on secretory phospholipases A2, making it a valuable tool in research focused on inflammation and related diseases .
Properties
IUPAC Name |
2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCSPJYINCHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165231 | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153125-17-8 | |
| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 23-9358?
A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []
Q2: Why is this compound considered a potential anti-inflammatory drug?
A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.
Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?
A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:
- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []
- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []
- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)

